1-Methylimidazo[1,5-a]pyridine-3-carbonitrile
Description
1-Methylimidazo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a methyl group at the 1-position and a carbonitrile group at the 3-position. This structure combines the electron-deficient nature of the pyridine ring with the reactivity of the nitrile group, making it a versatile intermediate in medicinal chemistry and material science. It is commercially available with 95% purity (CAS: 1532031-29-0) and is used in the synthesis of bioactive molecules and functional materials .
Properties
IUPAC Name |
1-methylimidazo[1,5-a]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-8-4-2-3-5-12(8)9(6-10)11-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWPOTIFYITNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CN2C(=N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-bromoketones under specific conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Methylimidazo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of imidazo[1,5-a]pyridine, including 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile, exhibit promising antimicrobial activity. For instance, compounds within this class have been synthesized and tested for efficacy against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). A study identified several imidazo[1,2-a]pyridine analogues with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis, indicating their potential as therapeutic agents for resistant infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that imidazo[1,5-a]pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival . For example, a study on related compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting a similar potential for this compound.
Synthetic Methodologies
The synthesis of this compound typically involves cyclocondensation techniques that allow for the formation of the imidazo ring structure from readily available precursors. Recent advancements in synthetic methodologies have improved the efficiency and yield of these reactions . The compound's structure can be further modified to enhance its biological activity or to develop new derivatives with tailored properties.
Photophysical Properties
Studies have shown that this compound exhibits interesting photophysical characteristics. These include fluorescence properties that can be harnessed in various applications such as fluorescent probes in biological imaging or as components in organic light-emitting diodes (OLEDs) . The aggregation-induced emission (AIE) phenomenon observed in related compounds suggests potential uses in optoelectronic devices.
Dye-Sensitized Solar Cells
The incorporation of imidazo[1,5-a]pyridine derivatives into dye-sensitized solar cells (DSSCs) has been explored due to their ability to act as efficient light-harvesting materials. The electronic properties of these compounds can be tuned to optimize their performance in converting solar energy into electrical energy .
Nonlinear Optical Materials
The unique structural features of this compound make it a candidate for nonlinear optical applications. Its ability to exhibit second-order nonlinear optical effects could be beneficial in developing new materials for photonic devices .
Case Studies
Mechanism of Action
The mechanism of action of 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Imidazo[1,5-a]pyridine Derivatives
- 1-Methylimidazo[1,5-a]pyridin-3-yl-phenylmethanone (11): Synthesized via triethylamine-mediated acylation, this derivative replaces the carbonitrile group with a benzoyl moiety. The methyl group at the 1-position enhances steric hindrance, affecting reactivity in substitution reactions .
- Imidazo[1,5-a]pyridine (4) : The parent compound lacks both methyl and carbonitrile substituents. It reacts readily with carbanions, highlighting the role of substituents in modulating reactivity .
Pyrazolo[1,5-a]pyridine-3-carbonitrile Derivatives
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile : Features a pyrazole ring fused to pyridine, with bromine and methoxy groups at positions 6 and 4, respectively. This compound acts as a PDK1 inhibitor with anticancer activity, demonstrating the pharmacological relevance of carbonitrile-containing heterocycles .
- 6-Hydroxy-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile : Substituted with hydroxyl and methoxy groups, this derivative exhibits a density of 1.39 g/cm³ and a pKa of 7.54, indicating moderate solubility in aqueous environments .
Other Imidazo/Pyrazolo Carbonitriles
- 3-Methylimidazo[1,2-a]pyridine-6-carbonitrile : Differs in the methyl group position (3 vs. 1) and pyridine fusion site ([1,2-a] vs. [1,5-a]). Such positional changes alter electronic properties and biological target interactions .
- Selpercatinib’s structure includes a pyrazolo[1,5-a]pyridine core with additional functional groups enhancing kinase selectivity .
Physicochemical Properties
| Compound | Molecular Weight | Density (g/cm³) | pKa | Key Functional Groups |
|---|---|---|---|---|
| 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile | 157.16 | Not reported | ~7.5* | Methyl, carbonitrile |
| 6-Hydroxy-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 189.17 | 1.39 | 7.54 | Hydroxy, methoxy, carbonitrile |
| 3-Methylimidazo[1,2-a]pyridine-6-carbonitrile | 157.16 | Not reported | ~7.2* | Methyl, carbonitrile |
Key Research Findings
Substituent Position Matters: The 1-methyl group in this compound reduces reactivity compared to non-methylated analogs, making it more stable in synthetic applications .
Carbonitrile Enhversus Bioactivity : The carbonitrile group in pyrazolo and imidazo derivatives is critical for binding to kinase targets (e.g., RET, PDK1) via hydrogen bonding and π-stacking interactions .
Optical Properties: Pyrazolo[1,5-a]pyrimidine-3-carbonitriles exhibit tunable fluorescence, with amino substituents at C7 shifting emission maxima to longer wavelengths (393–414 nm vs. 304–332 nm for aryl-substituted analogs) .
Biological Activity
1-Methylimidazo[1,5-a]pyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the imidazo[1,5-a]pyridine family, characterized by a fused ring system that contributes to its biological properties. The presence of the carbonitrile group at the 3-position enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various human tumor cell lines. A study evaluated a series of imidazo[1,5-a]pyridine derivatives, including this compound, revealing significant cytotoxicity with GI50 values ranging from 1.06 to 14.9 μM for certain derivatives. Flow cytometric analysis indicated that these compounds induce apoptosis by arresting the cell cycle at the G2/M phase and disrupting microtubule assembly in breast cancer cells (MCF-7) .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | GI50 (μM) | Mechanism of Action |
|---|---|---|
| 5d | 1.06 | Induces apoptosis |
| 5l | 0.43 | Inhibits microtubule assembly |
Antituberculosis Activity
Imidazo[1,5-a]pyridine derivatives have also been investigated for their antitubercular properties. In vitro studies showed that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis . The mechanism involves inhibition of bacterial growth and potential disruption of metabolic pathways critical for the survival of the pathogen.
Table 2: Antitubercular Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| Compound A | <0.03 | Mycobacterium tuberculosis |
| Compound B | 0.381 | Drug-resistant strains |
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation .
- Microtubule Disruption : It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis .
- GSK-3β Inhibition : Some derivatives have shown promising inhibition of glycogen synthase kinase-3 beta (GSK-3β), a key regulator in cancer progression .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with imidazo[1,5-a]pyridine derivatives resulted in significant apoptosis and decreased viability .
- Tuberculosis Treatment : A series of imidazo[1,5-a]pyridine derivatives were tested against drug-resistant strains of Mycobacterium tuberculosis, demonstrating low MIC values and potential for further development as antituberculosis agents .
Q & A
Q. What are the common synthetic routes for 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation or multicomponent reactions. For example, refluxing precursor heterocycles (e.g., thiouracil derivatives) with aldehydes or nitrile-containing reagents in acetic anhydride/acetic acid mixtures, catalyzed by sodium acetate, yields the target compound. Key conditions include:
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
A combination of IR, NMR, and mass spectrometry is essential:
- IR : Confirms nitrile (C≡N) stretches at ~2,200–2,220 cm⁻¹ and carbonyl (C=O) bands at ~1,670–1,720 cm⁻¹ .
- ¹H/¹³C NMR : Assigns methyl groups (δ ~2.2–2.4 ppm), aromatic protons (δ ~6.5–8.0 ppm), and nitrile carbons (δ ~110–117 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S derivatives) .
Advanced Research Questions
Q. How are degradation products of this compound derivatives characterized in stability studies?
Degradation pathways (e.g., hydrolysis, oxidation) are analyzed using:
- LC-MS/MS : Identifies impurities via parent ion fragmentation (e.g., m/z 429 [M+1] for piperazine-linked degradation products) .
- Forced Degradation : Stress conditions (acid/base/peroxide) reveal stability trends. For example, peroxide exposure generates products via C–N bond cleavage, confirmed by fragment ions (e.g., m/z 171) .
- Isolation Methods : Preparative HPLC or column chromatography isolates degradation intermediates for structural elucidation .
Q. What is the role of this compound in kinase inhibitor development, such as Selpercatinib?
The compound serves as a core scaffold in kinase inhibitors due to its:
- Binding Affinity : Pyridine/imidazole rings interact with ATP-binding pockets of kinases (e.g., RET, PDK1).
- Derivatization : Functionalization at the 3-cyano position enhances selectivity. For example, Selpercatinib (LOXO-292) incorporates bicyclic diazabicycloheptane groups to improve pharmacokinetics .
- In Vivo Efficacy : Structural analogs show nanomolar IC₅₀ values in RET-driven cancer models, validated via kinase assays and xenograft studies .
Q. How can computational methods guide the optimization of this compound derivatives?
- Docking Studies : Predict binding modes to target proteins (e.g., RET kinase PDB: 6XBM) using software like AutoDock or Schrödinger .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C6) with bioactivity. For example, bromo/methoxy substitutions enhance PDK1 inhibition .
- ADME Prediction : Tools like SwissADME assess solubility/logP to prioritize derivatives with favorable pharmacokinetics .
Methodological Considerations
- Contradictions in Data : Discrepancies in reported melting points (e.g., 213–215°C vs. 243–246°C) may arise from polymorphic forms or solvent traces. Verify purity via DSC/XRD .
- Reaction Scalability : Multicomponent reactions require strict stoichiometric control to avoid byproducts (e.g., thiouracil dimerization). Use inline FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
